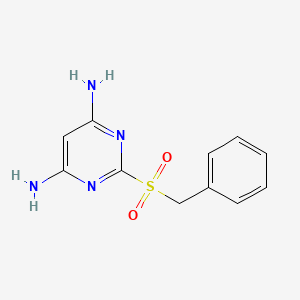
2-(Benzylsulfonyl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfonyl)pyrimidine-4,6-diamine is a compound belonging to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 2-(Benzylsulfonyl)pyrimidine-4,6-diamine typically involves the reaction of substituted benzylidenemalononitriles with substituted benzamidines. This reaction is carried out under mild conditions and yields the desired product in good quantities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-(Benzylsulfonyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Benzylsulfonyl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-(Benzylsulfonyl)pyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:
2,4-Diamino-6-chloropyrimidine: Known for its use in various synthetic applications.
2,4,6-Trichloropyrimidine: Used as an intermediate in the synthesis of other bioactive compounds.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have unique biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N4O2S |
|---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
2-benzylsulfonylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H12N4O2S/c12-9-6-10(13)15-11(14-9)18(16,17)7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15) |
InChI Key |
RCDUYLOVOJNCQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















